molecular formula C17H18N2O4S B2836869 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034392-59-9

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2836869
CAS No.: 2034392-59-9
M. Wt: 346.4
InChI Key: GPZLWMAVAJOXPI-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[b]thiophene core, which is known for its biological activity, and a 2,5-dioxopyrrolidin-1-yl group, which is often involved in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzo[b]thiophene core, which can be synthesized through a series of cyclization reactions involving thiophene and benzene derivatives . The 2,5-dioxopyrrolidin-1-yl group is then introduced via a nucleophilic substitution reaction, where the ethoxyethyl chain is attached to the benzo[b]thiophene core .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and minimize by-products .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement of the NF-κB and MAPK signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide is unique due to its combination of a benzo[b]thiophene core and a 2,5-dioxopyrrolidin-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from similar compounds .

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-15-5-6-16(21)19(15)8-10-23-9-7-18-17(22)14-11-12-3-1-2-4-13(12)24-14/h1-4,11H,5-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZLWMAVAJOXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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